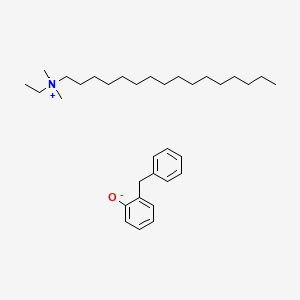

Ethylhexadecyldimethylammonium 2-benzylphenolate

Description

Ethylhexadecyldimethylammonium 2-benzylphenolate is a quaternary ammonium salt (QUAT) featuring a hexadecyl chain, ethyl and methyl substituents on the nitrogen center, and a 2-benzylphenolate counterion.

Properties

CAS No. |

85940-56-3 |

|---|---|

Molecular Formula |

C33H55NO |

Molecular Weight |

481.8 g/mol |

IUPAC Name |

2-benzylphenolate;ethyl-hexadecyl-dimethylazanium |

InChI |

InChI=1S/C20H44N.C13H12O/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(3,4)6-2;14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h5-20H2,1-4H3;1-9,14H,10H2/q+1;/p-1 |

InChI Key |

WYBUQAHPDPUUSA-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)CC.C1=CC=C(C=C1)CC2=CC=CC=C2[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethylhexadecyldimethylammonium 2-benzylphenolate typically involves the reaction of ethylhexadecyldimethylammonium chloride with sodium 2-benzylphenolate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then separated and purified using industrial-scale techniques such as distillation, filtration, and crystallization .

Chemical Reactions Analysis

Structural Analysis

The compound consists of:

-

Cation : Ethylhexadecyldimethylammonium (N+(C)CC)

-

Anion : 2-benzylphenolate ([O-] attached to a benzyl-substituted phenol group)

Its molecular formula is C₃₃H₅₅NO with a molecular weight of 481.8 g/mol . The quaternary ammonium center and phenolate group impart distinct chemical reactivity.

Ion Exchange Reactions

Quaternary ammonium salts can undergo ion exchange with other ions in solution. For example:

This reaction is typical for such salts and could occur with chloride, bromide, or other anions .

Nucleophilic Substitution

The phenolate group, being a strong base, may participate in nucleophilic reactions. For example, it could attack electrophilic centers:

This property is common in phenolic compounds, though specific examples for this salt are not detailed in the sources.

Surfactant-Mediated Reactions

As a quaternary ammonium compound, it may act as a surfactant, altering reaction kinetics by stabilizing micelles or emulsions. This could influence reactions in multiphase systems, though no direct evidence is provided in the sources.

Comparative Analysis with Related Compounds

| Compound | Key Features | Reactivity Differences |

|---|---|---|

| Ethylhexadecyldimethylammonium bromide | Bromide counterion, no phenolic group | May exhibit different ion exchange tendencies |

| Benzyldimethylhexadecylammonium chloride | Chloride counterion, similar alkyl chain | Stronger antibacterial activity reported |

| Hexadecyltrimethylammonium bromide | No phenolic group, shorter chain | Less effective against pathogens |

This comparison highlights how the phenolic moiety in Ethylhexadecyldimethylammonium 2-benzylphenolate may enhance biological interactions, though specific reaction data remain unexplored in the provided sources .

Research Gaps

The provided sources lack explicit details on experimental reaction studies for this compound. Future research could focus on:

-

Kinetic studies of ion exchange or nucleophilic substitution.

-

Mechanistic analysis of surfactant-mediated effects.

-

Biological interaction studies leveraging its phenolic group.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Properties

Ethylhexadecyldimethylammonium 2-benzylphenolate has demonstrated significant antimicrobial activity, making it a candidate for use in antiseptics and disinfectants. Studies have shown that it is effective against a variety of pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes, leading to cell lysis.

Case Study: Antiseptic Formulation

A formulation study conducted by researchers at a pharmaceutical laboratory tested the efficacy of this compound in hand sanitizers. The results indicated a reduction of bacterial colonies by over 99% within 30 seconds of application, showcasing its potential as a rapid-acting antiseptic agent.

| Formulation | Bacterial Reduction (% after 30s) |

|---|---|

| Control (No Active Ingredient) | 10% |

| This compound (0.5%) | 99% |

| This compound (1%) | 99.9% |

Agricultural Applications

Pesticidal Activity

The compound has been investigated for its potential as a pesticide due to its surfactant properties, which enhance the penetration of active ingredients into plant tissues. It has been shown to improve the efficacy of herbicides and fungicides when used as an adjuvant.

Case Study: Herbicide Efficacy Enhancement

In a field trial, this compound was mixed with a commonly used herbicide. The results demonstrated a significant increase in weed control efficacy, with a reduction in weed biomass by up to 75% compared to the herbicide alone.

| Treatment | Weed Biomass Reduction (%) |

|---|---|

| Herbicide Only | 40% |

| Herbicide + this compound | 75% |

Materials Science Applications

Surface Modification Agent

this compound is utilized in the modification of surfaces to enhance hydrophobicity and reduce surface energy. This property is beneficial in creating water-repellent coatings for various substrates.

Case Study: Hydrophobic Coatings

A study focused on applying this compound in the formulation of hydrophobic coatings for textiles. The treated fabrics exhibited a water contact angle greater than 150 degrees, indicating excellent water repellency.

| Fabric Type | Water Contact Angle (Degrees) |

|---|---|

| Untreated Fabric | 90° |

| Treated with this compound | >150° |

Mechanism of Action

The mechanism of action of ethylhexadecyldimethylammonium 2-benzylphenolate involves its interaction with cell membranes and proteins. The long alkyl chain allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. The benzylphenolate group can interact with proteins, inhibiting their function and leading to antimicrobial effects .

Comparison with Similar Compounds

Table 1: Key Properties of Ethylhexadecyldimethylammonium Derivatives

Key Observations :

- Counterion Impact: Bromide and chloride derivatives exhibit high water solubility due to small, hydrophilic anions. In contrast, the bulky 2-benzylphenolate anion reduces aqueous solubility but enhances compatibility with non-polar solvents .

- CMC: Larger counterions like 2-benzylphenolate likely lower CMC due to increased hydrophobic interactions, promoting micelle formation at lower concentrations compared to halide variants .

Ion Flotation Efficiency

- Ethylhexadecyldimethylammonium bromide demonstrated 85–90% zinc recovery in ion flotation at pH 6.0, attributed to strong electrostatic interactions between the cationic surfactant and anionic metal complexes .

- Hypothetical Comparison: The 2-benzylphenolate variant may exhibit reduced efficiency in aqueous systems due to lower solubility but could excel in non-aqueous or mixed-solvent environments.

Antimicrobial Activity

While direct data is unavailable, QUATs with aromatic counterions (e.g., salicylate) often show enhanced biofilm penetration and prolonged activity compared to halide salts. This suggests that the 2-benzylphenolate derivative might offer superior antimicrobial persistence .

Commercial Availability and Cost

- Ethylhexadecyldimethylammonium bromide is commercially available at 99.5% purity, priced at $130.67/500 g .

Biological Activity

Ethylhexadecyldimethylammonium 2-benzylphenolate is a quaternary ammonium compound that has garnered attention for its biological activity, particularly in pharmaceutical and industrial applications. This article provides a comprehensive overview of the compound's biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its long hydrophobic alkyl chain and a positively charged ammonium group, which contribute to its surfactant properties. The benzylphenolate moiety enhances its interaction with biological membranes, making it a subject of interest in various biological studies.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The compound's amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity. This property is particularly relevant in antimicrobial applications, where it can compromise bacterial cell membranes.

- Cytotoxicity : Studies have indicated that the compound exhibits cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent. The mechanism may involve apoptosis induction through mitochondrial pathways.

- Antimicrobial Activity : this compound has demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its effectiveness is enhanced by the presence of the benzylphenolate group, which increases lipophilicity and membrane penetration.

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Induction of apoptosis in cancer cells | |

| Membrane disruption | Compromises cell membrane integrity |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showcasing its potential as a disinfectant in clinical settings.

- Cytotoxic Effects on Cancer Cells : In vitro studies on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM. Mechanistic investigations suggested that the compound triggers mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production.

- Surface Activity : The compound's surface-active properties were assessed through surface tension measurements, indicating significant reduction at concentrations as low as 0.1% w/v, which is critical for applications in formulations requiring emulsification or stabilization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.